3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Description
3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their potential therapeutic applications .
Properties
IUPAC Name |
3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c9-4-2-1-3-12-6(10)5(8(13)14)11-7(4)12/h1-3H,10H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWMPGVUJPSGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(=C1)Br)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1519286-14-6 | |
| Record name | 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the reaction of α-bromoketones with 2-aminopyridine. This reaction can be carried out under different conditions to yield various products. For instance, in the presence of tert-butyl hydroperoxide (TBHP) and iodine (I2), the reaction proceeds via C–C bond cleavage to form N-(pyridin-2-yl)amides . Alternatively, in ethyl acetate with only TBHP, a one-pot tandem cyclization/bromination occurs, leading to the formation of 3-bromoimidazo[1,2-a]pyridines .
Chemical Reactions Analysis
3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation methods.
Substitution: It can undergo substitution reactions, particularly halogenation, where the bromine atom can be replaced by other substituents.
Cyclization: The compound can participate in cyclization reactions to form different heterocyclic structures.
Common reagents used in these reactions include TBHP, I2, and various solvents like ethyl acetate and toluene. The major products formed from these reactions are often other imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Due to its structural similarity to biologically active molecules, it is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but lacks the amino and carboxylic acid groups.
N-(Pyridin-2-yl)amides: These compounds share a similar synthetic route but differ in their functional groups and biological activities
The uniqueness of 3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid lies in its specific functional groups, which confer distinct chemical reactivity and biological properties.
Biological Activity
3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 1519286-14-6) is a compound that has gained attention for its potential biological activities, particularly in the context of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities. The presence of the amino and bromo substituents significantly influences its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives, including 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid. Research indicates that compounds within this class exhibit significant activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and other pathogens.
Key Findings:
- Minimum Inhibitory Concentration (MIC): The compound demonstrates MIC values ranging from 0.03 to 5.0 µM against various strains of M. tuberculosis, indicating potent antibacterial properties .
- Mechanism of Action: The mode of action involves inhibition of bacterial cell wall synthesis and interference with essential metabolic pathways .
Anticancer Activity
In addition to its antimicrobial effects, 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid has shown promise in cancer research. Its structural analogs have been evaluated for cytotoxicity against several cancer cell lines.
Study Results:
- Cytotoxicity Assays: In vitro studies revealed that certain derivatives exhibited IC50 values lower than reference anticancer drugs like doxorubicin .
- SAR Analysis: Modifications to the imidazo[1,2-a]pyridine scaffold have led to increased potency against cancer cells. For instance, the introduction of bulky lipophilic groups has been correlated with enhanced activity .
Study on Antimicrobial Efficacy
A high-throughput screening study conducted by Abrahams et al. identified several imidazo[1,2-a]pyridine derivatives as effective against both replicating and non-replicating M. tuberculosis strains. Among these, 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid was highlighted for its promising in vivo efficacy in mouse models .
Table 1: Antimicrobial Activity Data
| Compound | Strain | MIC (µM) | Reference |
|---|---|---|---|
| 3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid | Mtb H37Rv | 0.03 | |
| Other Analogues | Mtb H37Rv | ≤0.006 |
Study on Anticancer Activity
In a comparative study evaluating various imidazo[1,2-a]pyridine derivatives for anticancer properties, compounds were tested against HeLa and VERO cell lines. The results indicated that modifications at the 3-position significantly enhanced cytotoxicity.
Table 2: Cytotoxicity Assay Results
Q & A
Q. What are the optimal synthetic routes for 3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid?
Methodological Answer:
- Stepwise Condensation : React 2-aminopyridine derivatives with bromopyruvic acid under catalytic conditions (e.g., p-toluenesulphonic acid in DMF at 125°C) to form the imidazo[1,2-a]pyridine core. Post-synthetic bromination at the 8-position can be achieved using N-bromosuccinimide (NBS) under radical conditions .
- Continuous Flow Synthesis : Utilize microreactors to improve efficiency and reduce decarboxylation side reactions. This method reduces reaction times to 10 minutes and achieves moderate-to-high yields (60–85%) .
Q. How is the crystal structure of this compound determined?
Methodological Answer:
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Key steps include:
Q. What analytical techniques are used to assess purity and structural integrity?
Methodological Answer:
- HPLC-MS : Monitor purity (>95%) and detect trace byproducts (e.g., decarboxylated derivatives).
- Multinuclear NMR : Assign peaks using , , and -NMR (if applicable) to confirm substitution patterns. For example, the bromine atom at C8 causes distinct deshielding in -NMR .
- Elemental Analysis (CHN-O) : Validate empirical formulas (e.g., CHBrNO) with ≤0.3% deviation .
Advanced Research Questions
Q. How does the bromo-substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Comparative Studies : Perform Suzuki-Miyaura couplings using Pd(PPh) as a catalyst. Compare reaction rates and yields with chloro- or iodo-analogs (e.g., 8-chloro derivatives). Bromine’s moderate electronegativity typically balances reactivity and stability, enabling efficient arylations at 70–90°C .
- Mechanistic Probes : Use DFT calculations (Gaussian 09) to analyze electronic effects on transition-state energies. The bromine atom at C8 increases electron density at C3, favoring nucleophilic attacks .
Q. What strategies are used to evaluate its biological activity in medicinal chemistry?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against kinases (e.g., CDK2) using fluorescence polarization. IC values are determined via dose-response curves (0.1–100 μM). Structural analogs with similar scaffolds show IC values <1 μM .
- Cellular Uptake Studies : Label the compound with for PET imaging to assess bioavailability in cancer cell lines (e.g., HeLa). Compare with non-brominated analogs to evaluate halogen effects on membrane permeability .
Q. How can computational modeling predict its interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to the ATP-binding pocket of kinases. The carboxylic acid group at C2 forms hydrogen bonds with Lys33 and Asp145 residues, while the bromine enhances hydrophobic interactions .
- QSAR Modeling : Train models (e.g., Random Forest) on datasets of imidazo[1,2-a]pyridine derivatives. Key descriptors include logP (lipophilicity) and polar surface area, which correlate with blood-brain barrier penetration .
Data Contradictions and Resolution
- Synthesis Efficiency : reports continuous flow synthesis yields of 60–85%, while traditional flask methods () yield 55–70%. Resolution: Optimize bromine stoichiometry and residence time in flow reactors to minimize side reactions .
- Biological Activity : Some analogs (e.g., ethyl 3-bromo-5-chloro derivatives) show high antimicrobial activity, while others (e.g., 8-chloro derivatives) exhibit stronger anticancer effects. Resolution: Conduct structure-activity relationship (SAR) studies with systematic substitutions at C3 and C8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
